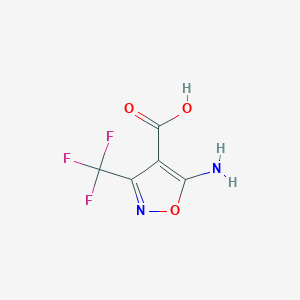
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the trifluoromethyl group at the 3-position and the amino group at the 5-position makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) typically involves the following steps:
Cyclization Reaction: The formation of the isoxazole ring can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.
Introduction of Functional Groups: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions. The amino group can be introduced through nitration followed by reduction or direct amination.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit or activate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples of similar compounds include 4-Isoxazolecarboxylicacid,5-amino-3-methyl-, and 4-Isoxazolecarboxylicacid,5-amino-3-phenyl-.
Uniqueness: The presence of the trifluoromethyl group distinguishes 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) from other isoxazole derivatives, imparting unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
Eigenschaften
IUPAC Name |
5-amino-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O3/c6-5(7,8)2-1(4(11)12)3(9)13-10-2/h9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCQJZLUKQTZQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(ON=C1C(F)(F)F)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
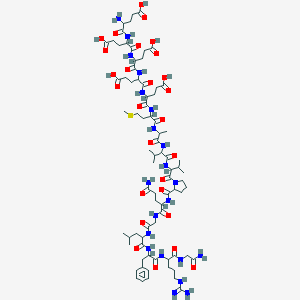

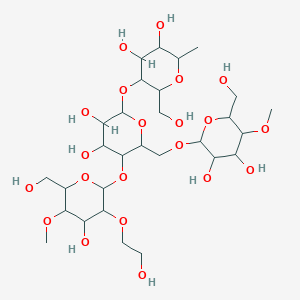
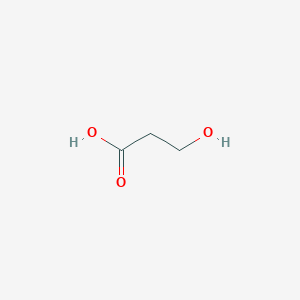
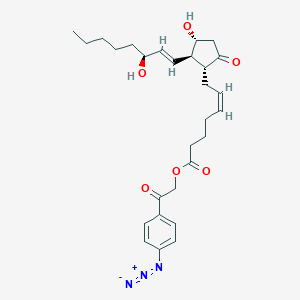
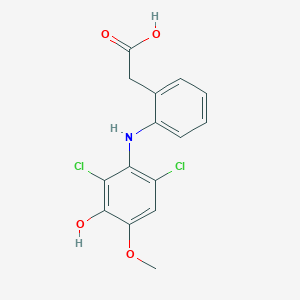
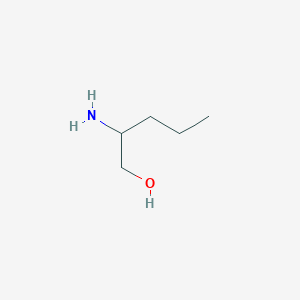


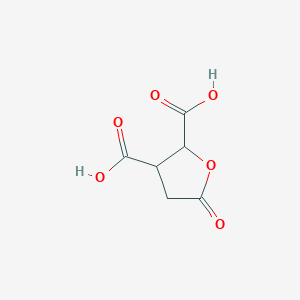
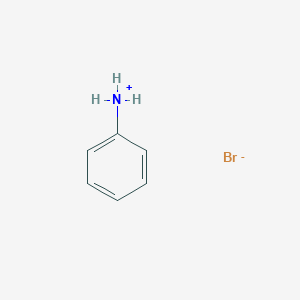
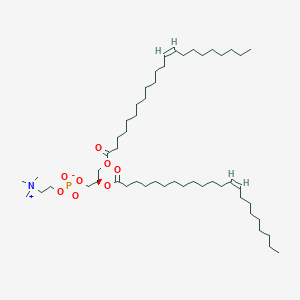
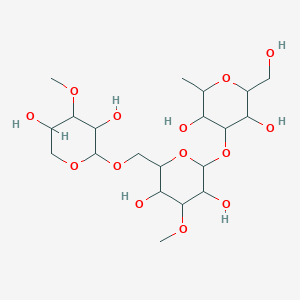
![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)
